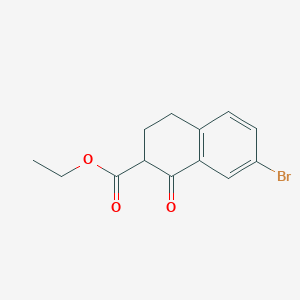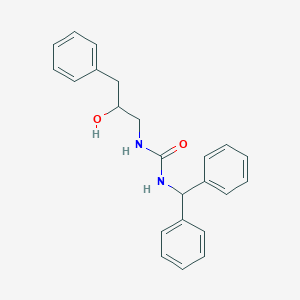
1-Benzhydryl-3-(2-hydroxy-3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzhydryl-3-(2-hydroxy-3-phenylpropyl)urea, also known as BHPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BHPU is a urea derivative that has been reported to exhibit potent antioxidant and anti-inflammatory activities.
Scientific Research Applications
Microwave-Enhanced Synthesis of Benzhydryl-Phenylureas
A novel approach for synthesizing benzhydryl-phenylureas involves the reaction of substituted benzils with substituted phenylureas under microwave irradiation. This method provides an accessible route to substituted 1-benzhydryl-3-phenyl-ureas, showcasing the versatility and efficiency of microwave-assisted organic synthesis (Muccioli et al., 2003).
Synthesis and Application in Cytotoxic Activity
Urea derivatives, due to their membrane penetration issues, have been modified to enhance their lipophilic properties, thereby increasing their pharmacological activity. The study on N-(Phenylcarbamoyl)Benzamide derivatives, synthesized from benzoil chloride reacting with N-phenylurea, demonstrated significant cytotoxic effects against HeLa cell lines, suggesting potential applications in cancer therapy (Purwanto et al., 2020).
Hindered Ureas as Masked Isocyanates
Hindered trisubstituted ureas have been shown to undergo rapid and high-yielding acyl substitution with simple nucleophiles under neutral conditions, revealing their unique reactivity. This finding is significant for synthetic chemists in the preparation of amine derivatives, as it provides a convenient method for generating N-protected aniline derivatives (Hutchby et al., 2009).
Inhibitors of Rho Associated Protein Kinases (ROCK1 and 2)
Research on 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas highlighted their potential as potent inhibitors of ROCK1 and ROCK2, enzymes involved in various physiological processes. Differences in activity were observed based on the presence of a benzylic stereogenic center, with specific substituents leading to the most potent inhibitors, offering insights into the design of targeted therapeutic agents (Pireddu et al., 2012).
properties
IUPAC Name |
1-benzhydryl-3-(2-hydroxy-3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-21(16-18-10-4-1-5-11-18)17-24-23(27)25-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22,26H,16-17H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJDMEZVZPEZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-7-pyridin-3-yl-3-(4-vinylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559997.png)

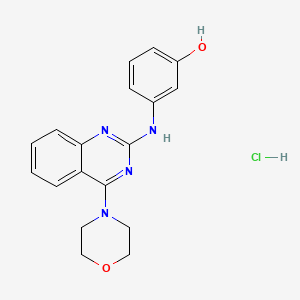
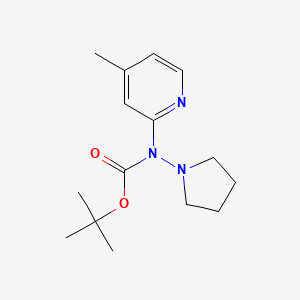
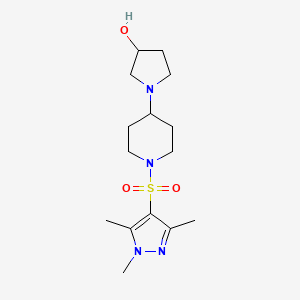
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide](/img/structure/B2560006.png)
![8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B2560008.png)
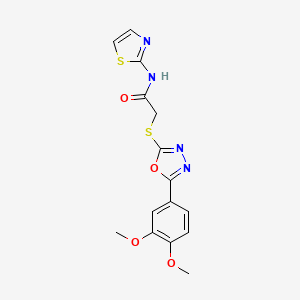


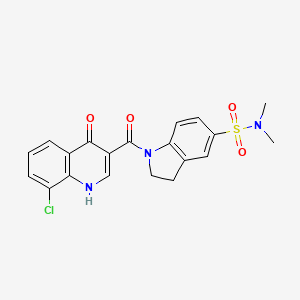
![7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2560014.png)
![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2560015.png)
